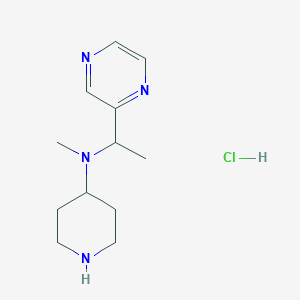

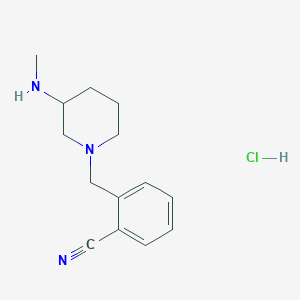

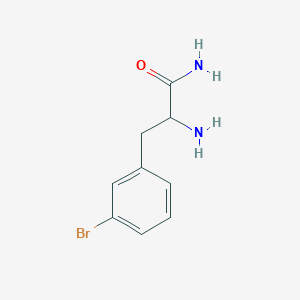

2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

Overview

Description

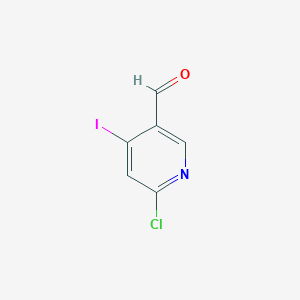

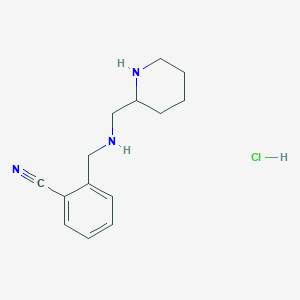

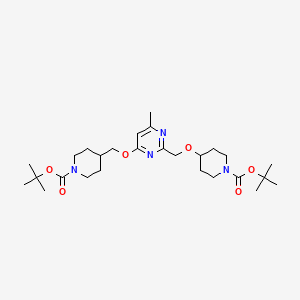

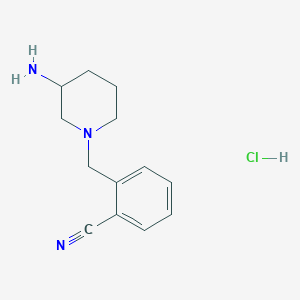

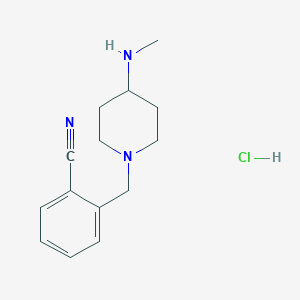

“2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS number 1289387-45-6 . It has a molecular weight of 265.78 and a molecular formula of C14H20ClN3 .

Molecular Structure Analysis

The molecular structure of “2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

“2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride” is stored in an inert atmosphere at room temperature . The boiling point of the compound is not specified .Scientific Research Applications

DNA Binding and Fluorescence Imaging

The review on Hoechst 33258 and its analogues discusses the application of certain benzimidazole derivatives, which are structurally related to the compound , in binding to the minor groove of DNA. This binding specificity is utilized in fluorescent DNA staining for cell biology research, including chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Such compounds also find applications as radioprotectors and topoisomerase inhibitors, illustrating their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Neuropharmacology and Cognitive Effects

Research into the pro-cognitive effects of angiotensin IV and its analogues provides an example of how compounds interacting with dopamine receptors can enhance memory. This review suggests that the cognitive effects of these peptides are mediated by dopamine, demonstrating the intricate relationship between neuroactive peptides and neurotransmitter systems. Such studies offer insights into the development of treatments for cognitive impairments and neurological disorders (Braszko, 2010).

Environmental Bioremediation

The isolation of nitrile-hydrolysing enzymes-producing bacteria from extreme environments illustrates the application of microbial biotechnology in environmental protection. Such enzymes can degrade toxic nitrile compounds, offering a biocatalytic approach to detoxify industrial waste and synthesize valuable pharmaceutical compounds. This research underscores the potential of microbes in addressing environmental and industrial challenges (Sulistinah & Riffiani, 2018).

Synthetic Chemistry and Drug Development

The synthesis and evaluation of 2-fluoro-4-bromobiphenyl demonstrate the importance of chemical synthesis in developing intermediates for pharmaceuticals. This research highlights how modifications in synthetic routes can impact the yield and purity of key intermediates, critical for the manufacturing of drugs like flurbiprofen. Such studies are fundamental to the pharmaceutical industry, optimizing production processes for efficiency and safety (Qiu et al., 2009).

properties

IUPAC Name |

2-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-16-14-6-8-17(9-7-14)11-13-5-3-2-4-12(13)10-15;/h2-5,14,16H,6-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSIFGZVSCWCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC2=CC=CC=C2C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)